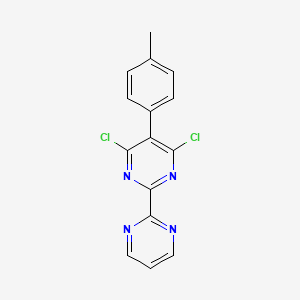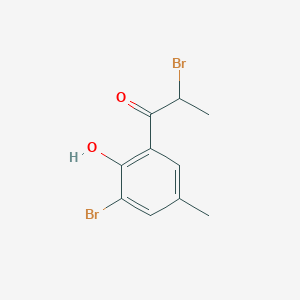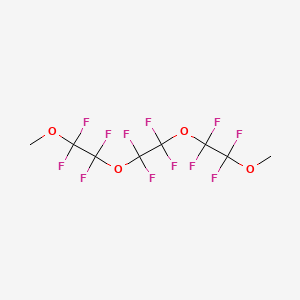
Naphthalene, 1-fluoro-6-propyl-2-(3,4,5-trifluorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene, 1-fluoro-6-propyl-2-(3,4,5-trifluorophenyl)- is a complex organic compound with the molecular formula C19H14F4 . This compound is characterized by the presence of a naphthalene ring substituted with fluorine, propyl, and trifluorophenyl groups. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1-fluoro-6-propyl-2-(3,4,5-trifluorophenyl)- typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing specialized equipment to ensure precise control over reaction conditions. The use of organoboron reagents and palladium catalysts is common in these processes .
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalene, 1-fluoro-6-propyl-2-(3,4,5-trifluorophenyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions may produce various halogenated derivatives .
Applications De Recherche Scientifique
Naphthalene, 1-fluoro-6-propyl-2-(3,4,5-trifluorophenyl)- is utilized in several scientific research fields:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It may be used in studies involving molecular interactions and biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Naphthalene, 1-fluoro-6-propyl-2-(3,4,5-trifluorophenyl)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, depending on the context of its application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other fluorinated naphthalene derivatives and trifluorophenyl-substituted compounds. Examples include:
- Naphthalene, 1-fluoro-
- Naphthalene, 1,2,3,4-tetrahydro-6-propyl-
- Naphthalene, 1-fluoro-6-propyl-2-(3,4-difluorophenyl)-
Uniqueness
What sets Naphthalene, 1-fluoro-6-propyl-2-(3,4,5-trifluorophenyl)- apart is its specific substitution pattern, which imparts unique chemical properties and reactivity. This makes it particularly valuable in specialized research and industrial applications .
Propriétés
Numéro CAS |
247924-99-8 |
|---|---|
Formule moléculaire |
C19H14F4 |
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
1-fluoro-6-propyl-2-(3,4,5-trifluorophenyl)naphthalene |
InChI |
InChI=1S/C19H14F4/c1-2-3-11-4-6-14-12(8-11)5-7-15(18(14)22)13-9-16(20)19(23)17(21)10-13/h4-10H,2-3H2,1H3 |
Clé InChI |
CBXGVGSJJIJMHL-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC2=C(C=C1)C(=C(C=C2)C3=CC(=C(C(=C3)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Bis{2-[(4-benzoylphenyl)methoxy]ethyl}amino)ethane-1-sulfonic acid](/img/structure/B14238483.png)
![(2R,6R)-2-[2-(benzenesulfonyl)ethyl]-2,6-dimethylcyclohexan-1-one](/img/structure/B14238487.png)
![Pyridinium, 4-[2-[4-(dihexadecylamino)phenyl]ethenyl]-1-methyl-](/img/structure/B14238495.png)
![Ethyl 2-cyano-3-[dimethyl(phenyl)silyl]prop-2-enoate](/img/structure/B14238502.png)
![N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14238508.png)

![Phenol, 2,2',2''-[nitrilotris(methylene)]tris[4,6-bis(1,1-dimethylethyl)-](/img/structure/B14238522.png)


![N,N-Bis[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]perylen-3-amine](/img/structure/B14238538.png)



